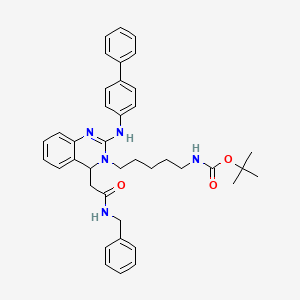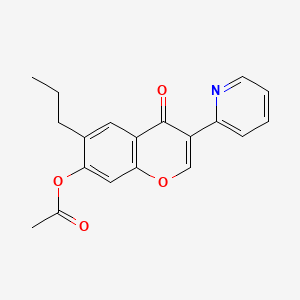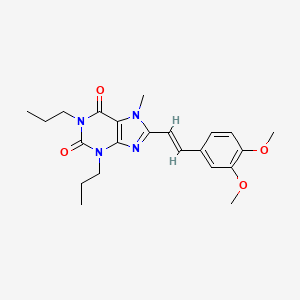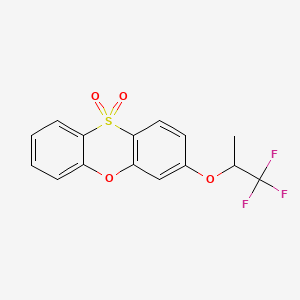
2614W94
概要
説明
2614W94は、モノアミン酸化酵素Aの選択的かつ可逆的な阻害剤です。 セロトニンを基質とした場合、阻害のIC50値は5ナノモル、Ki値は1.6ナノモルという競合的な阻害メカニズムを持っています 。 この化合物は、主にセロトニンやノルエピネフリンなどの神経伝達物質の代謝において重要な役割を果たすモノアミン酸化酵素Aの阻害を研究する科学研究で使用されています .
準備方法
合成経路と反応条件
2614W94の合成には、コア構造の形成や官能基の導入など、いくつかの段階が含まれます。具体的な合成経路と反応条件は、機密情報であり、詳細な情報が公開されていません。 さまざまな試薬や触媒を用いた一連の有機反応によって化合物が合成されていることは知られています .
工業生産方法
This compoundの工業生産方法も機密情報です。一般的に、このような化合物は、厳しい品質管理と規制基準に従った専用施設で生産されています。 生産工程には、ラボでの合成を工業規模に拡大し、最終製品の一貫性と純度を確保することが含まれます .
化学反応の分析
反応の種類
2614W94は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、酸化代謝物の生成につながります。
還元: 還元反応は、化合物に存在する官能基を修飾することができます。
一般的な試薬と条件
This compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 温度、圧力、溶媒などの具体的な条件は、目的の反応と関与する官能基によって異なります .
生成される主要な生成物
This compoundの反応から生成される主要な生成物には、酸化および還元された代謝物、ならびに置換された誘導体などがあります。
科学的研究の応用
2614W94は、次のようないくつかの科学研究における応用があります。
化学: モノアミン酸化酵素Aの阻害とその神経伝達物質代謝への影響を研究するために使用されています。
生物学: 脳内の神経伝達物質レベルを調節する可能性のある役割について調査されています。
医学: モノアミン酸化酵素Aを阻害する能力により、うつ病や不安などの疾患に対する潜在的な治療薬として探索されています。
作用機序
2614W94は、モノアミン酸化酵素Aを選択的に阻害することで効果を発揮します。この酵素は、セロトニンやノルエピネフリンなどの神経伝達物質の分解に関与しています。 この酵素を阻害することで、this compoundは脳内のこれらの神経伝達物質のレベルを上昇させ、神経伝達の強化と潜在的な治療効果につながります 。 関与する分子標的および経路には、this compoundがモノアミン酸化酵素Aの活性部位に結合し、酵素が基質を代謝するのを防ぐことが含まれます .
類似化合物との比較
類似化合物
クロルギリン: 同様の阻害特性を持つ、モノアミン酸化酵素Aの別の選択的阻害剤。
モクロベミド: 抗うつ剤として使用される、モノアミン酸化酵素Aの可逆的阻害剤。
ブロファロミン: 不安解消作用と抗うつ作用を持つ、モノアミン酸化酵素Aの可逆的阻害剤
独自性
2614W94は、モノアミン酸化酵素A阻害剤として、高い選択性と効力を有しているため、独特です。 その可逆的かつ競合的な阻害メカニズムは、他の阻害剤と区別され、科学研究や潜在的な治療用途において貴重なツールとなっています .
特性
IUPAC Name |
3-(1,1,1-trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4S/c1-9(15(16,17)18)21-10-6-7-14-12(8-10)22-11-4-2-3-5-13(11)23(14,19)20/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKJZNQUILFRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
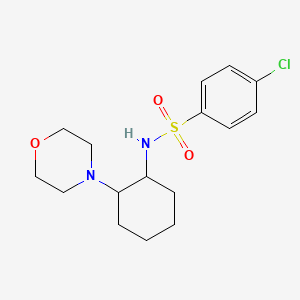
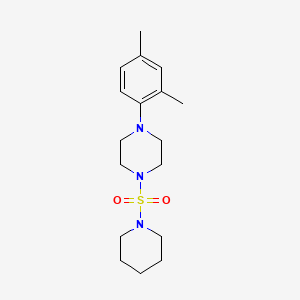
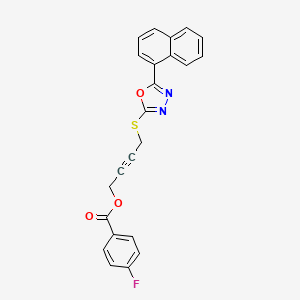
![(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1663233.png)
![(2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid](/img/structure/B1663234.png)
![[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] benzoate](/img/structure/B1663236.png)
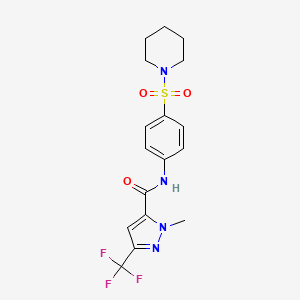
![4-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B1663240.png)
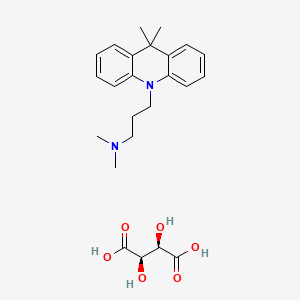
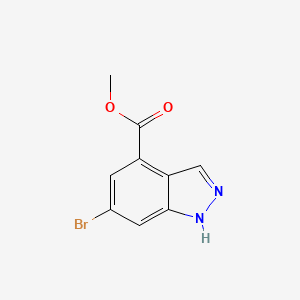
![Rel-(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1663248.png)
